molecular formula C10H14N2O3 B13809856 3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide

3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide

Katalognummer: B13809856
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: AHBOKWKTMIEAQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylpyridine with formaldehyde and a secondary amine under acidic conditions to form the intermediate compound. This intermediate is then subjected to oxidation and further reactions to introduce the hydroxy and carboxamide groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. Common reagents used in the industrial synthesis include formaldehyde, secondary amines, and oxidizing agents.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular pathways to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPOL): Known for its antioxidant properties.

    2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Widely used as a catalyst in organic synthesis.

Uniqueness

3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide is unique due to its specific functional groups and structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

3-hydroxy-N,N,1,6-tetramethyl-4-oxopyridine-2-carboxamide

InChI

InChI=1S/C10H14N2O3/c1-6-5-7(13)9(14)8(12(6)4)10(15)11(2)3/h5,14H,1-4H3

InChI-Schlüssel

AHBOKWKTMIEAQC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C(=C(N1C)C(=O)N(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.